An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-1H-benzo[d]imidazol-6-amine
An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-1H-benzo[d]imidazol-6-amine
Preamble: Navigating the Landscape of a Niche Chemical Entity
In the realm of medicinal chemistry and drug discovery, the benzimidazole scaffold is a cornerstone, celebrated for its versatile biological activities.[1][2][3] The specific derivative, 5-methyl-1H-benzo[d]imidazol-6-amine, presents a unique substitution pattern poised for further investigation. However, a comprehensive, publicly available dataset of its experimental physicochemical properties is notably scarce. This guide, therefore, adopts a first-principles approach. By leveraging data from structurally similar analogs, we will construct a robust, predictive profile of the target molecule. This document is designed not merely to inform, but to empower the researcher with the foundational knowledge and practical methodologies required to fully characterize this promising compound.
Molecular Structure and Identification
The foundational step in characterizing any molecule is a precise understanding of its structure. 5-methyl-1H-benzo[d]imidazol-6-amine features a fused bicyclic system comprising a benzene ring and an imidazole ring, with a methyl group at position 5 and an amine group at position 6.
Tautomerism: A critical feature of the 1H-benzimidazole system is annular tautomerism, where the proton on the imidazole nitrogen can migrate between the two nitrogen atoms. Consequently, 5-methyl-1H-benzo[d]imidazol-6-amine is in equilibrium with its tautomer, 6-methyl-1H-benzo[d]imidazol-5-amine. For the purposes of this guide, we will refer to the compound as 5-methyl-1H-benzo[d]imidazol-6-amine, while acknowledging this inherent tautomeric duality.
Predicted Molecular Identifiers:
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Molecular Formula: C8H9N3
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Canonical SMILES: Cc1cc2c(cc1N)N=CN2
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InChI Key (Predicted): A unique identifier will be generated upon database submission and experimental characterization.
Core Physicochemical Properties: A Comparative and Predictive Analysis
To construct a reliable physicochemical profile, we will analyze experimental data from key structural analogs. This comparative approach allows us to dissect the contributions of the benzimidazole core, the methyl group, and the amino group to the overall properties.
| Property | 1H-Benzimidazol-6-amine | 5-Methyl-1H-benzimidazole | 5-methyl-1H-benzo[d]imidazol-6-amine (Predicted) |
| Molecular Weight | 133.15 g/mol [6] | 132.16 g/mol [7] | 147.18 g/mol |
| Melting Point (°C) | 163-165[6] | 114-117[7] | 170-190 |
| Boiling Point (°C) | 476.1 (at 760 mmHg)[6] | 169-172 (at 1 mmHg)[7] | > 450 (at 760 mmHg, likely with decomposition) |
| Predicted pKa | 14.47 (acidic N-H)[6] | Not specified | ~5.5-6.5 (basic, amino group), ~13-14 (acidic, N-H) |
| Predicted LogP | 1.14 - 1.73[6][8] | 1.7[7] | ~1.5 - 2.0 |
| Topological Polar Surface Area (TPSA) | 54.7 Ų[8] | 28.7 Ų[7] | ~54.7 Ų |
| Solubility | Sparingly soluble in water[6] | Not specified | Sparingly soluble in water; soluble in polar organic solvents |
Expert Analysis and Prediction Justification:
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Melting Point: The addition of both a methyl and an amino group to the benzimidazole core is expected to increase intermolecular interactions (hydrogen bonding from the amine and N-H, van der Waals forces from the methyl group) compared to 5-methyl-1H-benzimidazole. This, along with increased molecular weight, suggests a higher melting point than either analog, likely in the 170-190 °C range.
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pKa: The primary basic center will be the exocyclic amino group. Its basicity will be slightly reduced by the electron-withdrawing nature of the fused imidazole ring. The imidazole nitrogens are weakly basic. The N-H proton of the imidazole ring is weakly acidic, with a pKa likely similar to other benzimidazoles.
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LogP (Lipophilicity): The methyl group significantly increases lipophilicity (as seen in the LogP of 5-methyl-1H-benzimidazole). The amino group is polar and will decrease lipophilicity. The net effect is predicted to be a moderate lipophilicity, slightly higher than 1H-benzimidazol-6-amine.
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Solubility: The presence of the polar amino group and the hydrogen-bonding capable imidazole ring suggests some aqueous solubility, though likely poor, as is common for aromatic compounds.[6] It is expected to be soluble in polar organic solvents like ethanol and DMSO.[6]
Experimental Protocols for Physicochemical Characterization
For drug development, predicted values must be confirmed experimentally. The following are standard, robust protocols for determining the key physicochemical properties of 5-methyl-1H-benzo[d]imidazol-6-amine.
Determination of pKa by Potentiometric Titration
Causality: The pKa dictates the ionization state of a molecule at a given pH, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Potentiometric titration is a gold-standard method for its direct and accurate measurement.
Methodology:
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Preparation: Prepare a 1-5 mM solution of the compound in a co-solvent system (e.g., 20% methanol in water) to ensure solubility.
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Titration: Titrate the solution with a standardized solution of 0.1 M HCl to determine the basic pKa(s) and with 0.1 M NaOH to determine the acidic pKa(s).
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Data Acquisition: Use a calibrated pH electrode to monitor the pH throughout the titration, recording the pH after each addition of titrant.
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Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Specialized software can be used for precise calculation from the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of LogP by Shake-Flask Method (OECD 107)
Causality: LogP (the partition coefficient between octanol and water) is the primary measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for its determination.
Methodology:
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Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water.
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Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase to create a two-phase system.
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Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25 °C) to allow for partitioning equilibrium to be reached.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Shake-flask method for experimental LogP determination.
Spectral Properties
While specific spectra for 5-methyl-1H-benzo[d]imidazol-6-amine are not available in public repositories, data from analogs can provide a predictive framework.
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¹H NMR: In a solvent like DMSO-d6, one would expect to see:
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A broad singlet for the N-H proton of the imidazole ring (>12 ppm).
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Singlets for the aromatic protons on the benzimidazole ring.
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A singlet for the methyl protons (~2.4 ppm).
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A broad singlet for the amino group protons.
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¹³C NMR: Signals corresponding to the aromatic carbons and the methyl carbon would be expected in their characteristic regions.
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IR Spectroscopy: Characteristic peaks would include N-H stretching (both for the amine and imidazole), C-H stretching (aromatic and aliphatic), and C=N stretching of the imidazole ring.
Chemical Stability and Handling
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Stability: Benzimidazoles are generally stable aromatic compounds. However, the amino group may be susceptible to oxidation over time, especially when exposed to air and light. It is advisable to store the compound in a cool, dark, and inert atmosphere (e.g., under argon or nitrogen).
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Safety: As with any novel chemical, 5-methyl-1H-benzo[d]imidazol-6-amine should be handled with care. Based on analogs, it may cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the physicochemical properties of 5-methyl-1H-benzo[d]imidazol-6-amine. By grounding our analysis in the experimentally determined properties of close structural analogs, we have established a reliable starting point for any research or development program involving this compound. The provided experimental protocols offer a clear path to obtaining the precise data required for regulatory submissions and advanced formulation development. As research on this molecule progresses, the experimental validation of these predicted properties will be a critical step in unlocking its full therapeutic potential.
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